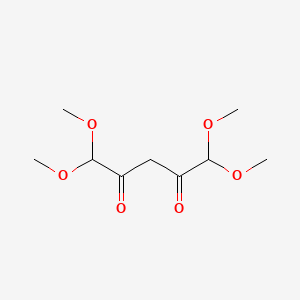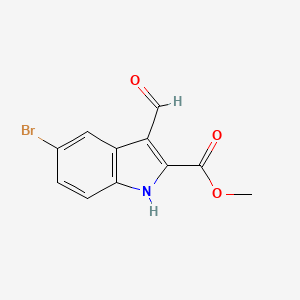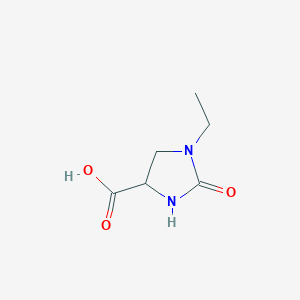
1,1,5,5-Tetramethoxypentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5,5-Tetramethoxypentane-2,4-dione is an organic compound with the molecular formula C9H16O6 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at positions 1 and 5 are replaced by methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethoxypentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the methoxy groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,5,5-Tetramethoxypentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
1,1,5,5-Tetramethoxypentane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,5,5-tetramethoxypentane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in its mechanism of action include:
Electrophilic Addition: The compound can add to nucleophilic sites on proteins or nucleic acids.
Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles, altering the compound’s properties and interactions.
Vergleich Mit ähnlichen Verbindungen
1,1,5,5-Tetramethoxypentane-2,4-dione can be compared with other similar compounds, such as:
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: This compound has fluorine atoms instead of methoxy groups, leading to different chemical properties and reactivity.
1,1,5,5-Tetrafluoropentane-2,4-dione: Similar to the hexafluoro derivative but with fewer fluorine atoms, affecting its stability and reactivity.
2,4-Pentanedione: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and applications.
Eigenschaften
Molekularformel |
C9H16O6 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1,1,5,5-tetramethoxypentane-2,4-dione |
InChI |
InChI=1S/C9H16O6/c1-12-8(13-2)6(10)5-7(11)9(14-3)15-4/h8-9H,5H2,1-4H3 |
InChI-Schlüssel |
AAJTVDZDAICWRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)CC(=O)C(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)

![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)






![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)

![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
